molecular formula C15H15FO2 B6374246 5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol, 95% CAS No. 1261888-70-3

5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol, 95%

Cat. No. B6374246
CAS RN: 1261888-70-3
M. Wt: 246.28 g/mol
InChI Key: VTSZXYHEGTUIJN-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol, 95% (5-E2MFP-3F) is a compound that has been researched extensively for its potential applications in scientific research. It is an aromatic compound with a molecular weight of 213.21 g/mol and a melting point of 109-110 °C. 5-E2MFP-3F is a versatile compound that can be synthesized using a variety of methods and can be used for a variety of research applications.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol, 95% is not well understood. However, it is believed that the compound acts as an electron donor, which can facilitate the transfer of electrons between molecules. This electron transfer can lead to the formation of covalent bonds between molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol, 95% are not well understood. However, it is believed that the compound may have some effects on the nervous system. In animal studies, 5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol, 95% has been found to reduce the activity of certain enzymes in the brain, such as acetylcholinesterase. It has also been found to reduce the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol, 95% has several advantages for use in laboratory experiments. It is a versatile compound that can be synthesized using a variety of methods. It is also a highly fluorescent compound, which makes it ideal for labeling biomolecules. Furthermore, it is relatively stable and can be stored for long periods of time.
However, there are some limitations to the use of 5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol, 95% in laboratory experiments. The compound is toxic and should be handled with caution. It is also relatively expensive and may not be suitable for large-scale experiments.

Future Directions

There are a number of potential future directions for the research and development of 5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol, 95%. One potential direction is the development of new synthesis methods. Another potential direction is the development of new applications for the compound, such as in the synthesis of pharmaceutical compounds. Additionally, further research into the biochemical and physiological effects of 5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol, 95% could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol, 95% could lead to the development of new analytical techniques.

Synthesis Methods

5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol, 95% can be synthesized using a variety of methods. One of the most popular methods is the Ullmann reaction. This reaction involves the coupling of an aromatic halide and an aromatic amine to form an aryl ether. This reaction is typically performed in the presence of a copper catalyst, such as copper(I) chloride, and an aryl halide, such as 4-ethoxy-2-methylphenyl bromide. The Ullmann reaction can be used to synthesize 5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol, 95% in a high yield.
Another method for synthesizing 5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol, 95% is the Suzuki reaction. This reaction involves the coupling of an aryl halide and an arylboronic acid in the presence of a palladium catalyst. This reaction is typically performed in the presence of an aryl halide, such as 4-ethoxy-2-methylphenyl bromide, and an arylboronic acid, such as 3-fluorophenylboronic acid. The Suzuki reaction can be used to synthesize 5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol, 95% in a high yield.

Scientific Research Applications

5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol, 95% has been used extensively in scientific research. One of the most common applications is as a fluorescent dye. 5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol, 95% has been used to label proteins, nucleic acids, and other biomolecules for a variety of applications, such as fluorescence microscopy, flow cytometry, and ELISA. 5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol, 95% has also been used as a fluorescent marker for the detection of DNA damage.
5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol, 95% has also been used in the synthesis of a variety of organic compounds. It has been used as a reagent in the synthesis of a variety of aromatic compounds, such as 2-methyl-4-ethoxybenzaldehyde. 5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol, 95% has also been used as a starting material for the synthesis of a variety of pharmaceutical compounds, such as 4-ethoxy-2-methyl-3-fluoro-5-nitrophenol.

properties

IUPAC Name

3-(4-ethoxy-2-methylphenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO2/c1-3-18-14-4-5-15(10(2)6-14)11-7-12(16)9-13(17)8-11/h4-9,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSZXYHEGTUIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684372
Record name 4'-Ethoxy-5-fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261888-70-3
Record name 4'-Ethoxy-5-fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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